1-(3-ブロモ-2-ニトロフェニル)ピペラジン

説明

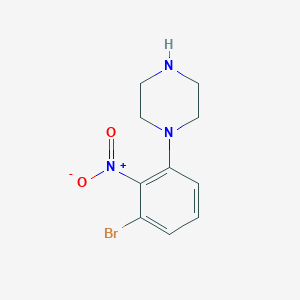

1-(3-Bromo-2-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrN3O2 and its molecular weight is 286.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Bromo-2-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-2-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:キナーゼ阻害剤および受容体モジュレーター

“1-(3-ブロモ-2-ニトロフェニル)ピペラジン”は、医薬品化学、特にキナーゼ阻害剤や受容体モジュレーターの合成において使用されています 。これらの化合物は、特定の酵素や受容体を活性化または阻害することによって細胞機能を調節できるため、創薬において重要な役割を果たします。フェニルピペラジン骨格上のブロモ基とニトロ基は、多様な薬理学的プロファイルを生成するために活用できる化学的反応性を提供します。

有機合成:ヘテロ環化合物のビルディングブロック

有機合成において、この化合物は、さまざまなヘテロ環化合物を生成するための汎用的なビルディングブロックとして役立ちます 。その反応性により、芳香族求核置換反応やBuchwald–Hartwigアミノ化などの反応を通じて複雑な構造を形成することができます。これらの反応は、潜在的な生物学的活性を有する分子の構築において基本的なものです。

創薬:抗結核剤

ピペラジン環は、特定の分子フレームワークに組み込まれると、抗結核剤の設計において有望な結果を示しています 。ブロモ基とニトロ基の存在は、化合物の細菌酵素やタンパク質との相互作用能力を高める可能性があり、結核の新しい治療法につながる可能性があります。

薬理学:中枢神経系研究

ピペラジン誘導体は、中枢神経系に影響を与えることが知られています。 “1-(3-ブロモ-2-ニトロフェニル)ピペラジン”などの化合物は、神経経路の研究や神経疾患を標的とする薬物の開発に使用できます 。化合物の構造的特徴は、血脳関門を通過してCNS受容体と相互作用する能力に影響を与える可能性があります。

生化学:アッセイの基準物質

生化学において、”1-(3-ブロモ-2-ニトロフェニル)ピペラジン”は、さまざまなアッセイの基準物質として使用できます 。その明確に定義された構造と特性により、生化学研究における機器の校正や実験結果の検証に適しています。

材料科学:先端材料の前駆体

“1-(3-ブロモ-2-ニトロフェニル)ピペラジン”のユニークな化学的特性は、先端材料の開発の候補となっています 。その反応性の官能基は、表面の修飾や、耐久性向上や電気伝導率などの特定の特性を持つ新しい高分子材料の生成に使用できます。

生物活性

1-(3-Bromo-2-nitrophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Chemical Formula : C10H11BrN2O2

- CAS Number : 1877508-59-2

- Molecular Weight : 271.11 g/mol

The biological activity of 1-(3-Bromo-2-nitrophenyl)piperazine is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system. Piperazine derivatives are known for their ability to modulate the activity of serotonin and dopamine receptors, which are crucial in regulating mood, anxiety, and other psychological functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, research has shown that compounds similar to 1-(3-Bromo-2-nitrophenyl)piperazine exhibit significant cytotoxic effects against a range of cancer cell lines. The mechanism often involves the induction of apoptosis or necroptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MiaPaCa2 (Pancreatic) | 50 | Apoptosis induction |

| K562 (Leukemia) | 119 | Necroptosis via ROS production |

| BxPC3 | 75 | Cell cycle arrest |

Neuropharmacological Effects

1-(3-Bromo-2-nitrophenyl)piperazine has been studied for its effects on the dopaminergic system. It has shown affinity for dopamine D2 and D3 receptors, suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia. The compound's ability to act as a partial agonist can lead to modulation of dopaminergic signaling pathways.

Case Studies

- Cytotoxicity Assay : A study involving various piperazine derivatives demonstrated that modifications in the piperazine ring structure could enhance anticancer activity. For example, derivatives with nitro substituents showed increased potency against pancreatic cancer cell lines compared to their non-nitro counterparts .

- Receptor Binding Studies : Research indicated that compounds structurally similar to 1-(3-Bromo-2-nitrophenyl)piperazine displayed significant binding affinity to serotonin receptors (5-HT2A), which is crucial in understanding their antidepressant and anxiolytic potentials .

特性

IUPAC Name |

1-(3-bromo-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(10(8)14(15)16)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEIYVWBTPJDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。